1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with three phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It exhibits unique properties such as fluorescence, making it valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This suggests that it might interact with its targets through similar chemical reactions.
Biochemical Pathways
Pyrazoline derivatives have been reported to exhibit various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The molecule has a molecular weight of 298391, which is within the range generally favorable for oral bioavailability .
Result of Action
Pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that the compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole has been found to exhibit inhibitory activity against monoamine oxidase and bovine serum amine oxidase . These enzymes are involved in the metabolism of biogenic amines, and their inhibition can have significant biochemical implications .
Cellular Effects
For instance, some pyrazoline derivatives have been found to exhibit neurotoxic potentials, influencing acetylcholinesterase activity and malondialdehyde levels in the brain .
Temporal Effects in Laboratory Settings
The synthesis of similar pyrazoline compounds has been reported to be efficient, with yields ranging from 78-92% .
Metabolic Pathways
Given its inhibitory effects on monoamine oxidase and bovine serum amine oxidase, it may be involved in the metabolism of biogenic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One efficient synthesis involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. This method yields the compound in 78-92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The use of green catalysts like vitamin B1 is favored due to their eco-friendly attributes and reusability .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Substitution reactions involving phenyl groups can lead to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted pyrazoles, dihydropyrazole derivatives, and other functionalized pyrazole compounds .
Scientific Research Applications
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share similar structural features but differ in the nature of the substituents on the pyrazole ring.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with similar fluorescence properties.
5-[Di(1-adamantyl)phosphino]-1,3,5-triphenyl-1H-1,4-bipyrazole: Known for its catalytic properties in C-O coupling reactions.
Uniqueness
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of fluorescence, biological activity, and versatility in chemical reactions. Its ability to act as a fluorescent probe and its diverse applications in medicine and industry set it apart from other similar compounds .
Properties
IUPAC Name |
2,3,5-triphenyl-3,4-dihydropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZQOHSWGMVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032690 | |
Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-01-8 | |
Record name | 1,3,5-Triphenyl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 742-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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